![molecular formula C9H11NO B13947291 Phenol, 2-[(ethylimino)methyl]- CAS No. 443991-27-3](/img/structure/B13947291.png)
Phenol, 2-[(ethylimino)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[(ethylimino)methyl]- is an organic compound with the molecular formula C9H11NO. It is a derivative of phenol, where the hydrogen atom in the ortho position is replaced by an ethylimino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 2-[(ethylimino)methyl]- can be synthesized through a Schiff base reaction, where an aldehyde or ketone reacts with a primary amine. In this case, the reaction involves the condensation of 2-hydroxybenzaldehyde with ethylamine under acidic or basic conditions . The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[(ethylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Phenol, 2-[(ethylimino)methyl]-.
Aplicaciones Científicas De Investigación
Phenol, 2-[(ethylimino)methyl]- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Phenol, 2-[(ethylimino)methyl]- involves its interaction with molecular targets and pathways:
Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Antioxidant Activity: It scavenges free radicals and chelates metal ions, protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Phenol, 2-[(ethylimino)methyl]- can be compared with other similar compounds, such as:
Phenol, 2-[(methylimino)methyl]-: This compound has a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.
Phenol, 2-[(propylimino)methyl]-: The presence of a propyl group affects the compound’s solubility and interaction with other molecules.
Phenol, 2-[(butylimino)methyl]-:
Phenol, 2-[(ethylimino)methyl]- stands out due to its specific balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propiedades
Número CAS |
443991-27-3 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2-(ethyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NO/c1-2-10-7-8-5-3-4-6-9(8)11/h3-7,11H,2H2,1H3 |
Clave InChI |
SUCJTGMPGPJVNY-UHFFFAOYSA-N |
SMILES canónico |
CCN=CC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947211.png)
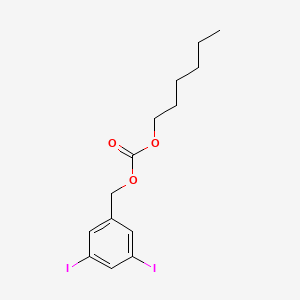
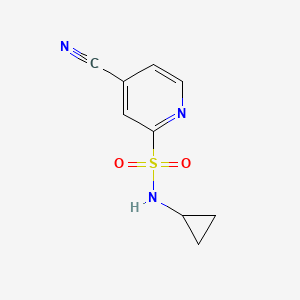
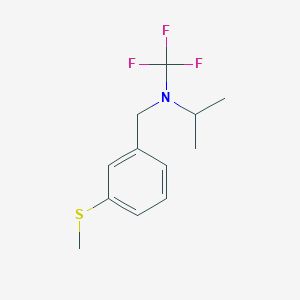
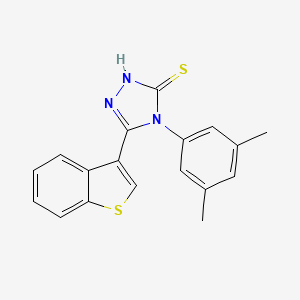
![2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B13947243.png)
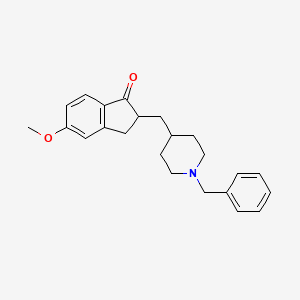
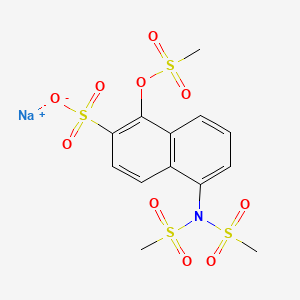

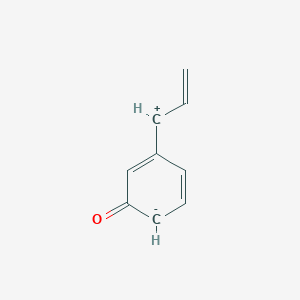
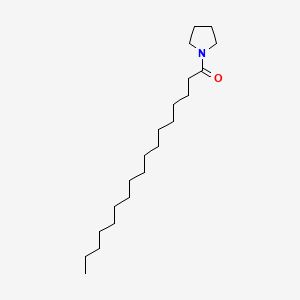
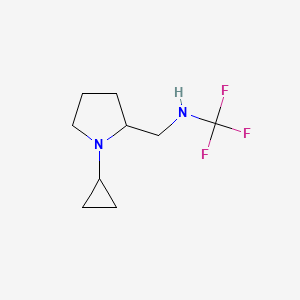

![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)
